3-Pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)-

Overview

Description

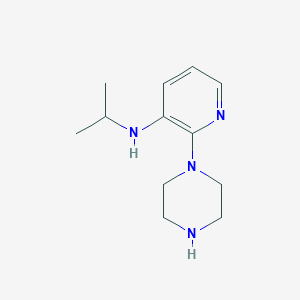

3-Pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)- is a complex organic compound that features a pyridine ring substituted with an amine group, an isopropyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)- typically involves multi-step organic reactions. One common route includes the initial formation of the pyridine ring, followed by the introduction of the amine group and the isopropyl group through substitution reactions. The piperazine ring is then attached via nucleophilic substitution reactions under controlled conditions, often using catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)- undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkane derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.

Scientific Research Applications

Medicinal Chemistry

3-Pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)- has shown potential in various therapeutic areas:

- Antimicrobial Activity : Studies indicate that this compound may exhibit antibacterial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties : Research has explored its ability to inhibit cancer cell growth by targeting specific enzymes involved in tumor progression.

Biological Research

In biochemical assays, this compound serves as a ligand to study protein-ligand interactions. Its unique structure allows it to bind effectively with various biological targets, providing insights into enzyme mechanisms and receptor functions.

Material Science

Due to its unique chemical properties, 3-Pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)- is also investigated in the development of advanced materials. It can be used in:

- Polymer Synthesis : As a building block for creating novel polymers with specific properties.

- Coatings : Its chemical structure can enhance the durability and functionality of coatings in industrial applications.

Case Study 1: Antimicrobial Research

A study published in a peer-reviewed journal demonstrated that derivatives of 3-Pyridinamine exhibited significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the compound's ability to disrupt bacterial cell wall synthesis.

Case Study 2: Cancer Therapeutics

Research exploring the anticancer potential of this compound revealed its effectiveness in inhibiting the proliferation of specific cancer cell lines. The study highlighted its interaction with enzymes critical for cell cycle regulation, suggesting pathways for therapeutic development.

Mechanism of Action

The mechanism of action of 3-Pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. For instance, in medicinal applications, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- 4-Pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)

- 3-Pyridinamine, N-(1-methylethyl)-4-(1-piperazinyl)

- 3-Pyridinamine, N-(1-methylethyl)-2-(1-morpholinyl)

Uniqueness

3-Pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperazine ring, in particular, enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry.

Biological Activity

3-Pyridinamine, N-(1-methylethyl)-2-(1-piperazinyl)-, also known as Delavirdine M12, is a heterocyclic compound with significant pharmacological potential. This article reviews its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₂₀N₄

- Molecular Weight : 220.31 g/mol

- CAS Number : 147539-21-7

The compound features a pyridine ring substituted with an amine group and a piperazine moiety, which enhances its biological activity and pharmacological properties. The presence of these nitrogen-containing heterocycles is crucial for its interaction with various biological targets.

Biological Activities

Research indicates that 3-Pyridinamine exhibits multiple biological activities, including:

- Antiviral Properties : It has shown efficacy against certain viral infections, particularly in inhibiting reverse transcriptase enzymes, making it a candidate for antiviral drug development.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, although comprehensive evaluations are still needed.

- Antitumor Effects : Some studies have indicated that derivatives of this compound may exhibit antiproliferative properties by targeting tubulin dynamics .

The mechanism of action involves the compound's ability to bind to specific molecular targets such as enzymes or receptors. This binding modulates their activity, leading to various therapeutic effects. For instance:

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in viral replication or tumor progression, thereby exerting therapeutic effects .

- Interaction with Receptors : The compound's structure allows it to interact with neurotransmitter receptors, which could explain its potential antidepressant properties.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and unique features of compounds structurally similar to 3-Pyridinamine:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| 2-Piperazin-1-yl-N-propan-2-ylpyridin-3-amine | C₁₂H₁₈N₄ | Antidepressant | Lacks isopropyl group |

| 4-Pyridinamine | C₅H₆N₂ | Antimicrobial | Simpler structure |

| 1-Methylpiperazine | C₇H₁₄N₂ | Antipsychotic | No pyridine ring |

3-Pyridinamine stands out due to its dual nitrogen-containing heterocycles and the potential for diverse biological activities not fully explored in its analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of 3-Pyridinamine:

- Antiviral Activity Study :

- Antitumor Research :

-

Pharmacokinetic Profile :

- A pharmacokinetic study highlighted the compound's favorable absorption and distribution characteristics, indicating potential for effective therapeutic use in vivo.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 3-Pyridinamine derivatives with piperazinyl substituents, and what factors critically influence reaction yields?

- Methodological Answer : Piperazinyl-substituted pyridinamines are typically synthesized via nucleophilic substitution or coupling reactions. For example, highlights the use of alkylation or arylation of piperazine intermediates with halogenated pyridine precursors under reflux conditions (e.g., acetonitrile or DMF at 80–100°C). Key parameters include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency .

- Steric hindrance : Bulky groups on the pyridine ring (e.g., isopropyl) may require prolonged reaction times or elevated temperatures .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) is critical for isolating the target compound from by-products .

Q. How is structural characterization of 3-Pyridinamine derivatives validated post-synthesis?

- Methodological Answer : Multi-spectral analysis is essential:

- NMR : ¹H and ¹³C NMR confirm regiochemistry. For instance, the piperazinyl N–H proton appears as a broad singlet (δ 1.5–2.5 ppm), while the isopropyl group shows doublets at δ 1.2–1.4 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₁H₁₈N₄: calc. 207.1608, observed 207.1612) .

- Elemental Analysis : Carbon/nitrogen ratios should align with theoretical values (±0.3% tolerance) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Stability data () recommend:

- Temperature : Store at –20°C in airtight, light-resistant vials.

- Humidity : Use desiccants (silica gel) to prevent hydrolysis of the piperazinyl group.

- Solubility : For long-term storage in solution, use anhydrous DMSO or ethanol, with periodic NMR checks for degradation .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropyl and piperazinyl groups influence receptor binding in molecular docking studies?

- Methodological Answer : Computational modeling (e.g., AutoDock Vina) reveals:

- Steric effects : The isopropyl group induces conformational strain in binding pockets, reducing affinity for flat aromatic receptors. Energy minimization is required to account for van der Waals clashes .

- Electronic effects : The piperazinyl nitrogen’s basicity (pKa ~8.5) facilitates hydrogen bonding with acidic residues (e.g., Asp/Glu). Charge distribution maps (DFT calculations) guide substituent optimization .

- Validation : Compare docking scores with mutagenesis data (e.g., Kᵢ shifts upon receptor mutation) .

Q. What strategies resolve contradictions in solubility data across solvent systems?

- Methodological Answer : Discrepancies arise from solvent polarity and protonation states. Systematic approaches include:

- pH-solubility profiling : Measure solubility in buffers (pH 1–10) to identify optimal conditions (e.g., enhanced solubility at pH <6 due to piperazinyl protonation) .

- Co-solvent systems : Use DMSO/water mixtures (10–20% DMSO) for in vitro assays, validated by dynamic light scattering (DLS) to confirm absence of aggregates .

- Thermodynamic analysis : Calculate Gibbs free energy (ΔG) of dissolution via van’t Hoff plots to distinguish kinetic vs. equilibrium solubility .

Q. How can purification methods be optimized to address by-product formation during synthesis?

- Methodological Answer : By-products (e.g., unreacted piperazine or halogenated intermediates) are addressed via:

- Stepwise crystallization : Use hexane/ethyl acetate gradients to isolate the target compound based on polarity differences .

- HPLC-DAD : Reverse-phase C18 columns (acetonitrile/0.1% TFA mobile phase) resolve co-eluting impurities. Monitor at λ = 254 nm for pyridine chromophores .

- Reaction monitoring : In situ FTIR tracks amine intermediate consumption (disappearance of N–H stretch at ~3350 cm⁻¹) to terminate reactions at optimal conversion .

Properties

IUPAC Name |

2-piperazin-1-yl-N-propan-2-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4/c1-10(2)15-11-4-3-5-14-12(11)16-8-6-13-7-9-16/h3-5,10,13,15H,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COALJHRGWIXLFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(N=CC=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20933144 | |

| Record name | 2-(Piperazin-1-yl)-N-(propan-2-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147539-21-7 | |

| Record name | U-88703 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147539217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Piperazin-1-yl)-N-(propan-2-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | U-88703 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8JI0GST1M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.